molecular formula C19H28O13 B15389737 Diderroside CAS No. 86989-19-7

Diderroside

Cat. No.: B15389737
CAS No.: 86989-19-7
M. Wt: 464.4 g/mol
InChI Key: OPKOYMHTMXJHRG-GUDQPSSMSA-N
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Description

Contextualization within the Iridoid Class of Natural Products

Iridoids are a large and diverse class of monoterpenoids found widely in the plant kingdom, as well as in some insects. nih.govtandfonline.com They are characterized by a cyclopentanopyran ring system. The name "iridoid" is derived from the defensive substance iridodial, produced by ants of the Iridomyrmex genus. tandfonline.comresearchgate.net

Iridoids are broadly classified into several groups, including iridoid glycosides, non-glycosidic iridoids, and secoiridoids. nih.gov Secoiridoids, like Diderroside, are distinguished by the cleavage of the C7-C8 bond in the cyclopentane (B165970) ring of the parent iridoid structure. nih.gov This structural modification gives rise to a wide array of compounds with diverse biological activities. nih.govresearchgate.net

Significance as a Secondary Metabolite in Botanical Systems

This compound is a secondary metabolite, a compound produced by plants that is not directly involved in the primary processes of growth, development, or reproduction. Instead, these compounds often play a crucial role in the plant's interaction with its environment. frontiersin.org

The production of secoiridoid glucosides like this compound is a key defense mechanism for plants against herbivores and pathogens. frontiersin.org The bitter taste of these compounds can deter feeding by a variety of herbivores. frontiersin.org Furthermore, upon tissue damage, these glucosides can be hydrolyzed by enzymes called β-glucosidases, releasing highly reactive aglycones. frontiersin.org These aglycones can have more potent adverse effects on the enzymatic machinery of herbivores and pathogens. frontiersin.org

This compound has been isolated from several plant species, including:

Nauclea diderrichii sigmaaldrich.comresearchgate.netknapsackfamily.com

Chione venosa sigmaaldrich.comknapsackfamily.com

Calycophyllum spruceanum sigmaaldrich.comknapsackfamily.comethernet.edu.et

Capirona macrophylla mdpi.com

The presence of this compound and related secoiridoids in various plant families, such as the Rubiaceae, highlights their importance in the chemical ecology of these plants. mdpi.com Research has also shown that environmental stressors, such as nutrient deficiencies, can influence the production of secoiridoids in plants. tandfonline.com

Research Findings on this compound

Scientific investigations into this compound have revealed its potential in various biological applications. A notable finding is its antitrypanosomal activity. In one study, this compound demonstrated an in vitro inhibitory concentration (IC50) of 84.9 μg/mL against the trypomastigotes of Trypanosoma cruzi, the parasite responsible for Chagas disease. ethernet.edu.etchemfaces.com Another study also reported weak in vitro antitrypanosomal activity for this compound. scielo.brscielo.br

Derivatives of this compound have also been isolated and studied. For instance, 7-methoxythis compound and 6'-O-acetylthis compound, isolated from the wood bark of Calycophyllum spruceanum, also exhibited in vitro activity against Trypanosoma cruzi with IC50 values of 59.0 μg/mL and 90.2 μg/mL, respectively. chemfaces.com

The table below summarizes the biological activity of this compound and some of its derivatives.

Biological Activity of this compound and its Derivatives

CompoundActivityTarget OrganismIC50 Value (μg/mL)
This compound AntitrypanosomalTrypanosoma cruzi84.9 ethernet.edu.etchemfaces.com
7-Methoxythis compound AntitrypanosomalTrypanosoma cruzi59.0 chemfaces.com
6'-O-Acetylthis compound AntitrypanosomalTrypanosoma cruzi90.2 chemfaces.com

This table is interactive. Click on the headers to sort.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86989-19-7

Molecular Formula

C19H28O13

Molecular Weight

464.4 g/mol

IUPAC Name

2-[(2S,3S,4S)-3-[(1S)-1-acetyloxyethyl]-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetic acid

InChI

InChI=1S/C19H28O13/c1-7(30-8(2)21)13-9(4-12(22)23)10(17(27)28-3)6-29-18(13)32-19-16(26)15(25)14(24)11(5-20)31-19/h6-7,9,11,13-16,18-20,24-26H,4-5H2,1-3H3,(H,22,23)/t7-,9+,11+,13+,14+,15-,16+,18-,19-/m0/s1

InChI Key

OPKOYMHTMXJHRG-GUDQPSSMSA-N

Isomeric SMILES

C[C@@H]([C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)O)OC(=O)C

Canonical SMILES

CC(C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)O)OC(=O)C

Origin of Product

United States

Occurrence and Distribution in Botanical Sources

Identification of Plant Families and Genera Containing Diderroside

This compound is predominantly found within the Rubiaceae family, a large and diverse family of flowering plants. nih.gov Research has identified its presence in several genera and species within this family.

Rubiaceae Family Species

This compound has been isolated and identified in the following species of the Rubiaceae family:

Calycophyllum spruceanum : This Amazonian tree, commonly known as "mulateiro," contains this compound in its trunk bark. rain-tree.comrain-tree.com Studies have reported its presence alongside various derivatives. rain-tree.comnih.gov The concentration of this compound in the trunk bark has been quantified at approximately 0.00146%. rain-tree.com

Nauclea diderrichii : Also known as bilinga or opepe, this African tree is another confirmed source of this compound. sigmaaldrich.complantaedb.com

Chione venosa : Found in the Caribbean, particularly Grenada where it is known as "Bois Bandé," this plant's bark and roots have been shown to contain this compound. researchgate.netsciencefrontier.orgptfarm.plomicsonline.org

Simira cordifolia : Phytochemical analysis of this South American plant has tentatively identified the presence of this compound. frontiersin.orgfrontiersin.org

Table 1: Plant Species Containing this compound

Family Genus Species Common Name(s) Plant Part(s)
Rubiaceae Calycophyllum spruceanum Mulateiro, Capirona Trunk bark
Rubiaceae Nauclea diderrichii Bilinga, Opepe Bark
Rubiaceae Chione venosa Bois Bandé Stem bark, Roots

Geographic Distribution Patterns of this compound-Producing Flora

The geographical distribution of this compound-producing plants is directly linked to the native habitats of the identified species.

Calycophyllum spruceanum is indigenous to the Amazon basin, flourishing in Brazil, Peru, Bolivia, and Ecuador. rain-tree.comnih.gov It is often found near water bodies and can withstand periodic flooding. rain-tree.com

Nauclea diderrichii is native to the tropical rainforests of West and Central Africa. worldagroforestry.org Its range includes countries such as Angola, Cameroon, Congo, Ivory Coast, Ghana, Nigeria, and Uganda. wikipedia.org This species thrives in moist evergreen and semi-deciduous forests. worldagroforestry.org

Chione venosa is a native tree of the rainforests on the Caribbean island of Grenada. researchgate.netsciencefrontier.orgptfarm.pl

Simira cordifolia is found in Northern Colombia. frontiersin.org

This compound in Related Plant Metabolite Profiles

This compound rarely occurs in isolation and is typically found alongside other secondary metabolites, particularly other iridoids and secoiridoids. This co-occurrence provides insights into the biosynthetic pathways active within these plants. nih.govscirp.org

In Calycophyllum spruceanum , this compound is found with a suite of other iridoids and secoiridoids, including:

7-methoxythis compound nih.gov

6'-O-acetylthis compound nih.gov

8-O-tigloylthis compound nih.gov

Loganetin rain-tree.comnih.gov

Loganin (B1675030) rain-tree.comnih.gov

Secoxyloganin nih.govgenome.jp

Kingiside rain-tree.comnih.gov

In Chione venosa , this compound is part of a chemical profile that includes:

α-morroniside researchgate.netptfarm.plomicsonline.org

Sweroside researchgate.netptfarm.plomicsonline.org

Daucosterol researchgate.netptfarm.plomicsonline.org

β-sitosterol researchgate.netsciencefrontier.orgomicsonline.org

Various acetophenone (B1666503) derivatives researchgate.netptfarm.plomicsonline.org

In Simira cordifolia , this compound has been tentatively identified along with other iridoids like loganin and sweroside, as well as various alkaloids and polyphenols. frontiersin.org

The metabolite profile of Nauclea diderrichii also includes other gluco-indole alkaloids. mdpi.com

Table 2: Metabolites Co-occurring with this compound

Plant Species Co-occurring Metabolites Metabolite Class
Calycophyllum spruceanum Loganin, Loganetin, Secoxyloganin, Kingiside Iridoids/Secoiridoids
Chione venosa α-morroniside, Sweroside Iridoids
Daucosterol, β-sitosterol Sterols
Simira cordifolia Loganin, Sweroside Iridoids
Anhalonidine, Alamarine Isoquinoline Alkaloids
Harmol, Harman β-carboline Alkaloids

Ecological Role and Biosynthetic Context within Host Plants

The production of secondary metabolites like this compound is a key strategy for plant survival and interaction with their environment. mdpi.comnih.gov These compounds are not directly involved in growth and development but serve crucial defensive and adaptive functions. nih.gov

Iridoids, the class of compounds to which this compound belongs, are primarily produced by plants as a defense mechanism against herbivores and microbial pathogens. google.com Their often bitter taste can deter feeding. google.com The presence of this compound and related compounds in the bark of trees like Calycophyllum spruceanum and Nauclea diderrichii suggests a role in protecting these vital tissues from insect attack and fungal infection. rain-tree.complantaedb.comwikipedia.org

Isolation and Purification Methodologies

Extraction Techniques from Plant Biomass (e.g., Wood Bark Extracts)

The initial step in isolating diderroside involves extracting the compound from the plant biomass. This process is designed to efficiently liberate the desired chemical components into a solvent. nih.gov The choice of plant material is crucial, as this compound and other iridoid glycosides are typically found in specific plant families, such as Gentianaceae and Rubiaceae. scispace.comresearchgate.netexamine.com Plant parts like leaves, bark, and roots are common sources. nih.govthaiscience.info

The general procedure begins with the preparation of the plant material, which often includes drying and grinding it into a homogenous powder to increase the surface area for extraction. nih.gov Various extraction methods can be employed, ranging from traditional to modern techniques. mdpi.com

Common Extraction Methods:

Maceration: This simple technique involves soaking the powdered plant material in a selected solvent for a period, allowing the soluble compounds to diffuse into the liquid. nih.govaoteahealth.com

Percolation: In this method, the solvent is allowed to slowly pass through the plant material, continuously extracting the target compounds. mdpi.com

Soxhlet Extraction: This is a more exhaustive method where the plant material is subjected to continuous extraction with a refluxing solvent, which is efficient for extracting phenolic compounds and oils. mdpi.comresearchgate.net

Modern Techniques: Advanced methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can improve extraction efficiency and reduce time and solvent consumption. mdpi.comresearchgate.net

The selection of the solvent system is critical and is based on the polarity of this compound. Typically, a sequence of solvents with increasing polarity is used for fractional extraction. For iridoid glycosides, which are polar compounds, alcohols like methanol (B129727) or ethanol (B145695) are commonly used as the initial extractants. nih.govscispace.combritannica.com For instance, a crude methanol extract might be prepared using a Soxhlet extractor. researchgate.net This crude extract is then often partitioned with solvents of varying polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol, to separate compounds based on their solubility. jmb.or.kr this compound, being a glycoside, is expected to concentrate in the more polar fractions, such as the n-butanol extract. scispace.com

Table 1: Examples of Solvents Used for Extracting Iridoid Glycosides from Plant Biomass

Plant Family/GenusPlant PartInitial Extraction SolventFractionation SolventsReference
Gentianaceae (e.g., Swertia)Whole PlantEthanol or Methanoln-Butanol scispace.com
Gentianaceae (e.g., Gentiana)Aerial PartsEthanolNot specified in abstract researchgate.net
Rubiaceae (e.g., Fadogia)StemWater (Aqueous Extract)Not applicable nih.gov
Gentianaceae (e.g., Fagraea)Flowers, Bark, LeavesDichloromethane, Hexane, MethanolNot applicable nih.govthaiscience.info

Chromatographic Separation Approaches

Following extraction and preliminary fractionation, the resulting enriched extract is subjected to various chromatographic techniques to separate the individual compounds. journalagent.com Chromatography works by distributing the components of a mixture between a stationary phase and a mobile phase. irejournals.com

Column chromatography is a fundamental and widely used purification technique for separating compounds from a complex mixture on a preparative scale. orgchemboulder.comlongdom.org It operates on the principle of differential adsorption, where compounds in the mobile phase move through the stationary phase at different rates depending on their affinity for the adsorbent. irejournals.com

For the isolation of this compound and other iridoid glycosides, the crude extract or a specific fraction (e.g., the n-butanol fraction) is loaded onto a column packed with a solid adsorbent (the stationary phase). scispace.comresearchgate.net

Key Components of Column Chromatography for Iridoid Glycoside Isolation:

Stationary Phase: Common adsorbents include silica (B1680970) gel, polyamide, and Sephadex LH-20. scispace.comresearchgate.netlongdom.org Silica gel is widely used due to its ability to separate moderately polar compounds. researchgate.net

Mobile Phase (Eluent): A solvent or a mixture of solvents is passed through the column to elute the compounds. orgchemboulder.com A gradient elution method, where the polarity of the mobile phase is gradually increased, is often employed. researchgate.net This allows for the sequential separation of compounds with different polarities. For example, a gradient of chloroform-methanol or ethyl acetate-methanol is frequently used for separating iridoid glycosides. scispace.com

The eluent is collected in a series of fractions. Each fraction is then typically analyzed using a simpler, analytical technique like Thin-Layer Chromatography (TLC) to identify which fractions contain the target compound and to assess their purity. researchgate.netbnmv.ac.in Fractions containing the same compound are then pooled for further purification.

Table 2: Column Chromatography Conditions for Iridoid Glycoside Separation

Source ExtractStationary PhaseMobile Phase (Eluent System)Isolated Compound ClassReference
Swertia franchetiana n-butanol extractSilica gel, Polyamide, Sephadex LH-20, RP-C18 silica gelGradients of CHCl₃-MeOH, H₂O-MeOHIridoid Glycosides scispace.com
Gentiana algida extractPolyamide, SiO₂, RP-SiO₂, Sephadex LH-20Not specified in abstractIridoid Glycosides researchgate.net
Cassia glauca methanol extractSilica gel 60 mesh (70-230)Gradient of n-Hexane, Ethyl Acetate, MethanolBioactive Fractions researchgate.net

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and faster separation times compared to conventional column chromatography. longdom.org It is often used as the final step in the purification process to isolate compounds to a high degree of purity. researchgate.netuu.se Preparative HPLC, in particular, is used to purify larger quantities of a compound from the enriched fractions obtained after initial column chromatography. scispace.comresearchgate.net

In HPLC, the sample is injected into a column packed with smaller particles, and the mobile phase is pumped through under high pressure. turkupetcentre.net For the purification of iridoid glycosides like this compound, reversed-phase HPLC (RP-HPLC) is commonly utilized.

Typical RP-HPLC Setup:

Stationary Phase: A non-polar material, most commonly C18-bonded silica. scispace.com

Mobile Phase: A polar solvent system, typically a gradient mixture of water (often acidified with formic or acetic acid) and an organic solvent like methanol or acetonitrile. scispace.com

The compounds elute from the column at different times (retention times) based on their hydrophobicity and are detected by a UV detector. nih.gov The peak corresponding to this compound can be collected automatically, yielding the pure compound. scispace.com

Advanced Purification Protocols for High-Purity this compound

Achieving very high purity often requires a combination of multiple chromatographic steps or the use of more sophisticated separation techniques. researchgate.net The isolation of minor compounds or the separation of closely related isomers can be particularly challenging and may necessitate advanced protocols. d-nb.info

Multi-step chromatographic operations are common, often involving a sequence of different column types and separation principles. researchgate.net An isolation scheme might start with a low-pressure technique like vacuum liquid chromatography (VLC) for pre-purification, followed by medium-pressure liquid chromatography (MPLC) for fractionation, and finally preparative HPLC for the final purification of the target compound. researchgate.netuu.se

Other advanced techniques that can be applied for the purification of complex natural products include:

Counter-Current Chromatography (CCC): This is a form of liquid-liquid partition chromatography that avoids the use of solid adsorbents, thus preventing the irreversible adsorption of polar compounds like glycosides. d-nb.info Techniques like high-speed counter-current chromatography (HSCCC) have proven effective for separating natural products. researchgate.net

Combined Resin and HPLC methods: For some compounds, a combination of macroporous resins and preparative HPLC can be used to achieve high purity. For example, specific resins can be used to capture and enrich certain classes of compounds before final HPLC purification. frontiersin.org

The final confirmation of the structure and purity of the isolated this compound is accomplished through spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). scispace.com

Structural Elucidation and Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like diderroside. nih.gov By analyzing one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) spectra, researchers can piece together the molecular framework.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. hw.ac.uk For iridoid glycosides, specific chemical shifts are characteristic of certain structural motifs, such as the enol-ether system and the glucosyl unit. mdpi.com Two-dimensional NMR experiments are then used to establish correlations. For instance, Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) connections between protons and carbons. frontiersin.org This data is crucial for assembling the complete structure of the aglycone and identifying the attachment point of the glucose moiety. mdpi.com

Table 1: Illustrative ¹H and ¹³C NMR Data for a Representative Iridoid Glycoside (in DMSO-d₆) (Note: This table is representative of the data type and not the specific values for this compound)

Position δC (ppm) δH (ppm), multiplicity (J in Hz)
1 99.5 5.19, d (2.8)
3 142.1 7.15, d (1.9)
4 110.2 -
5 35.8 2.85, m
6 78.4 4.10, dd (5.0, 2.0)
7 128.9 5.90, br s
8 135.4 -
9 45.6 2.50, m
10 21.2 1.15, d (7.0)
11 168.6 -
Glucose Unit
1' 98.7 4.70, d (7.8)
2' 73.5 3.27, m
3' 76.2 3.35, m
4' 70.4 3.40, m
5' 74.3 3.55, m
6'a 63.8 4.20, dd (11.5, 5.5)
6'b 4.05, dd (11.5, 2.0)

Data adapted from similar structures found in the literature for illustrative purposes. frontiersin.orgmdpi.com

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound. nih.gov High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is particularly powerful, providing highly accurate mass measurements that allow for the confident determination of a molecule's molecular formula. mdpi.com

For this compound, HR-ESI-MS analysis is used to establish its elemental composition. This technique typically detects the molecule as a charged adduct, such as a protonated molecule [M+H]⁺, a deprotonated molecule [M-H]⁻, or a sodium adduct [M+Na]⁺. nih.gov The high accuracy of the mass measurement allows for the calculation of a single, unambiguous molecular formula from the observed mass-to-charge ratio (m/z). youtube.com

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural information by breaking the molecule into smaller, characteristic pieces. The fragmentation pattern can reveal the nature of the aglycone and the sugar moiety and how they are connected.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Compound Molecular Formula Ion Calculated Mass (m/z)
This compound C₁₉H₂₈O₁₃ [M+Na]⁺ 487.1428

This data confirms the elemental composition of this compound.

Elucidation of Relative Stereochemistry (e.g., NOE Correlations, Coupling Constants)

Once the planar structure (the sequence of atoms and bonds) is established, the next critical step is to determine the relative stereochemistry—the three-dimensional orientation of atoms and functional groups. This is achieved primarily through specific NMR experiments. nih.gov

Nuclear Overhauser Effect (NOE) Correlations: The NOE is a phenomenon where the magnetization of one nucleus can be transferred to a nearby nucleus through space. wpmucdn.com In a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment, correlations are observed between protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by chemical bonds. frontiersin.org By identifying which protons show these correlations, the relative orientation of different parts of the molecule can be deduced. For example, a strong NOE between protons on different rings or between a substituent and a ring proton confirms that they are on the same face of the molecule. acgpubs.org

Coupling Constants (J-values): The magnitude of the coupling constant (J) between two protons, observed as splitting in the ¹H NMR spectrum, is dependent on the dihedral angle between them. This relationship, described by the Karplus equation, is a powerful tool for determining the relative configuration of substituents on a ring. reddit.com Large coupling constants (typically 8-10 Hz) between adjacent protons on a cyclohexane-like ring often indicate a trans-diaxial relationship, while smaller values are indicative of other arrangements (axial-equatorial or equatorial-equatorial). reddit.com Careful analysis of these J-values throughout the spin system of this compound allows for the assignment of the relative stereochemistry at its various chiral centers. nih.govchemfaces.cn

Computational Methods in Structural Confirmation

In modern structural elucidation, computational methods serve as a powerful tool to corroborate and refine structures proposed from experimental data. nih.gov Techniques like Density Functional Theory (DFT) and molecular mechanics calculations can be used to predict the NMR chemical shifts and coupling constants for a proposed structure.

For complex molecules like iridoid glycosides, several stereoisomers may be possible. Computational modeling can be used to generate the lowest-energy three-dimensional conformations for each possible isomer. acgpubs.org The NMR parameters (chemical shifts, coupling constants) and other spectroscopic properties like Electronic Circular Dichroism (ECD) spectra can then be calculated for each of these computer-generated structures. acgpubs.orgnih.gov

The final step involves comparing the calculated data with the experimental data. The isomer whose calculated spectroscopic properties most closely match the experimental values is considered the correct one. acgpubs.org This approach provides a high level of confidence in the final structural assignment and is particularly valuable for confirming the absolute configuration of the molecule. nih.gov

Biosynthesis and Metabolic Pathways of Diderroside

Proposed Biosynthetic Routes for Secoiridoid Glucosides

The biosynthesis of secoiridoid glucosides is a specialized branch of the terpenoid pathway. The journey begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are generated from either the mevalonate (B85504) (MVA) pathway or the methylerythritol 4-phosphate (MEP) pathway. frontiersin.org

The proposed biosynthetic route leading to secoiridoids can be outlined as follows:

Formation of Geranyl Diphosphate (B83284) (GPP): One molecule of IPP and one molecule of DMAPP are condensed to form the C10 compound geranyl diphosphate (GPP). This reaction is the entry point for all monoterpene biosynthesis. researchgate.net

Iridoid Skeleton Formation: GPP undergoes a series of transformations, starting with its conversion to geraniol. researchgate.net This is followed by multiple enzymatic steps including hydroxylations and cyclization to form the characteristic cyclopentane-[C]-pyran iridoid skeleton. Key intermediates in this stage include 7-deoxyloganetic acid and loganin (B1675030). mdpi.com

Secoiridoid Formation: The defining step in the formation of secoiridoids is the oxidative cleavage of the cyclopentane (B165970) ring of the iridoid precursor, loganin. This reaction, catalyzed by secologanin (B1681713) synthase (SLS), yields secologanin, which is the central precursor to a vast array of secoiridoid glucosides and monoterpenoid indole (B1671886) alkaloids (MIAs). frontiersin.orgresearchgate.net

Tailoring Reactions: From secologanin, a series of subsequent "tailoring" reactions, such as glycosylation, hydroxylation, and acylation, are thought to occur to produce the diverse range of secoiridoid glucosides found in nature, including diderroside and its derivatives like 7-methoxythis compound and 6'-O-acetylthis compound. dokumen.pubscience.gov The specific sequence of these final steps leading to this compound is not yet fully elucidated.

Precursor Compounds and Enzymatic Transformations in this compound Formation

The formation of this compound relies on a cascade of precursor compounds, each transformed by specific enzymes. While the precise enzymes for the final steps to this compound are not characterized, the pathway leading to its core structure, secologanin, is better understood. researchgate.netmdpi.com

The key enzymatic transformations involve several classes of enzymes, including synthases, oxidoreductases, hydroxylases (often cytochrome P450 monooxygenases), glucosyltransferases, and methyltransferases. frontiersin.orgmdpi.com

Table 1: Key Precursors and Enzymes in the Secoiridoid Biosynthetic Pathway

Precursor CompoundEnzymeEnzyme ClassProduct
Geranyl Diphosphate (GPP)Geraniol Synthase (GES)SynthaseGeraniol
GeraniolGeraniol 10-hydroxylase (G10H)Cytochrome P45010-hydroxygeraniol
10-hydroxygeraniol10-hydroxygeraniol oxidoreductase (10HGO)Oxidoreductase10-oxogeranial
IridotrialIridoid Synthase (IS)SynthaseIridoid skeleton
7-deoxyloganetic acid7-deoxyloganetic acid glucosyltransferase (7DLGT)Glucosyltransferase7-deoxyloganic acid
7-deoxyloganic acid7-deoxyloganic acid hydroxylase (7DLH)HydroxylaseLoganic acid
Loganic acidLoganic acid O-methyltransferase (LAMT)MethyltransferaseLoganin
LoganinSecologanin Synthase (SLS)Cytochrome P450Secologanin
SecologaninUnknownVariousThis compound

This table represents the generally accepted pathway to secologanin, the direct precursor to the secoiridoid class. The final enzymatic steps from secologanin to this compound are yet to be specifically identified. mdpi.comscience.gov

Genetic and Molecular Regulation of Biosynthesis in Producing Organisms

The biosynthesis of secoiridoids is a tightly regulated process at the genetic level, often responding to developmental cues and environmental stresses. While the specific regulatory network for this compound in plants like Calycophyllum spruceanum has not been detailed, studies on related pathways in other species, particularly within the Gentianales order (which includes the Rubiaceae family), provide significant insights. mdpi.comresearchgate.net

The regulation is primarily controlled by the expression of biosynthetic genes, which is in turn governed by a hierarchy of transcription factors (TFs). Key families of transcription factors implicated in regulating iridoid and monoterpenoid indole alkaloid pathways include:

AP2/ERF family: These TFs are well-known regulators in other species like Catharanthus roseus. frontiersin.org

MYB family: MYB transcription factors are involved in the regulation of various secondary metabolite pathways. concytec.gob.pe

NAC family: These TFs have also been identified in transcriptomic studies of producing plants. concytec.gob.pe

WRKY family: Often involved in plant defense responses, these TFs can modulate the biosynthesis of protective secondary metabolites. nih.gov

The expression of these regulatory and biosynthetic genes can be induced by signaling molecules such as methyl jasmonate (MeJA), which mediates plant defense responses against herbivores and pathogens. frontiersin.orgnih.gov The production of this compound and other secoiridoids, which often possess defensive properties, is likely integrated into the plant's broader defense strategy, controlled by this complex signaling and transcriptional network.

Transcriptomic and Metabolomic Analyses in Pathway Elucidation

Modern "omics" technologies are powerful tools for unraveling complex biosynthetic pathways. Transcriptomics (analyzing gene expression on a large scale) and metabolomics (profiling the full range of metabolites) are crucial for identifying candidate genes and pathway intermediates. dokumen.pub

In the context of this compound, transcriptomic studies have been performed on producing species like Calycophyllum spruceanum. concytec.gob.pefrim.gov.my These analyses have successfully identified thousands of differentially expressed genes, including transcription factors (NAC, MYB) and genes related to other secondary metabolite pathways, laying the groundwork for future research into this compound biosynthesis. concytec.gob.pe For instance, a reliable method for extracting high-quality RNA from the woody tissues of C. spruceanum has been developed, which is a critical first step for detailed gene expression analysis via RNA-sequencing. frim.gov.my

Metabolomic profiling has also been instrumental. In a study on Simira cordifolia (Rubiaceae), metabolomic analysis using high-resolution mass spectrometry tentatively identified this compound among other iridoids and alkaloids. frontiersin.org Such approaches, when combined with transcriptomic data, allow researchers to correlate the expression of specific biosynthetic gene candidates with the accumulation of this compound and its precursors. This integrated approach, known as metabolomic-assisted gene mining, is essential for functionally characterizing the unknown enzymatic steps in the this compound pathway.

Biological Activities and Mechanistic Investigations Pre Clinical Studies

In Vitro Anti-Parasitic Activities

Antitrypanosomal Activity against Trypanosoma cruzi

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge in many parts of the world. nih.govmdpi.com Current treatments are limited and can have significant side effects, driving the search for new therapeutic agents. mdpi.comnih.gov In this context, natural products like diderroside are being explored for their potential anti-parasitic properties.

In vitro studies have demonstrated that this compound exhibits activity against the different life stages of T. cruzi. Research has focused on determining the concentration of the compound required to inhibit the growth of the parasite by 50% (IC50). These assays are crucial for the initial screening and identification of compounds with potential therapeutic value. While specific IC50 values for this compound are not consistently reported across all public studies, related compounds and plant extracts containing secoiridoids have shown promising results against the epimastigote, trypomastigote, and intracellular amastigote forms of the parasite. mdpi.comresearchgate.net The activity against the intracellular amastigotes is particularly important, as this is the replicative form of the parasite in the chronic phase of the disease. mdpi.com

The mechanism of action for many natural antitrypanosomal compounds is still under investigation, but it is often linked to the induction of oxidative stress within the parasite or the inhibition of essential parasitic enzymes. mdpi.com For instance, some compounds are known to interfere with the parasite's unique redox metabolism, making it a viable target for drug development. frontiersin.org

Evaluation against Other Protozoan Parasites

The investigation of this compound and related compounds extends to other protozoan parasites that cause significant human diseases. The structural similarities among enzymes and metabolic pathways in different parasites suggest that a compound active against one may have broader applications. nih.gov

Research into the antiprotozoal effects of plant extracts rich in secoiridoids has shown activity against parasites such as Leishmania species and those responsible for diarrheal diseases like Entamoeba histolytica and Giardia lamblia. nih.govresearchgate.net The mechanisms often involve the inhibition of key enzymes, such as thioredoxin reductase, which is vital for the parasite's antioxidant defense system. frontiersin.org Auranofin, for example, has shown broad-spectrum anti-parasitic activity by targeting this enzyme. frontiersin.orgresearchgate.net While direct studies on this compound against a wide range of protozoa are limited in publicly available literature, the known activities of similar compounds provide a strong rationale for its further evaluation.

Antioxidant Potential and Free Radical Scavenging Mechanisms

This compound, as a phenolic compound, is expected to possess antioxidant properties. scienceopen.com Antioxidants play a crucial role in mitigating the damage caused by free radicals and reactive oxygen species (ROS), which are implicated in a variety of diseases and the aging process. nih.govresearchgate.net The antioxidant capacity of natural compounds is often evaluated using various in vitro assays.

The primary mechanisms by which phenolic compounds scavenge free radicals include hydrogen atom transfer (HAT) and single electron transfer (SET). nih.govsemanticscholar.org These mechanisms are assessed through assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the oxygen radical absorbance capacity (ORAC) assay. nih.govnih.gov Studies on plant extracts containing this compound and other secoiridoids have demonstrated significant free radical scavenging activity in these assays. nih.gov The structure of these compounds, particularly the number and position of hydroxyl groups on the aromatic ring, is a key determinant of their antioxidant potential. nih.gov

Modulatory Effects on Cellular Stress Responses (e.g., Protection Against Metal-Induced Toxicity in Caenorhabditis elegans)

The nematode Caenorhabditis elegans is a widely used model organism in aging and stress-response research due to its short lifespan and conserved genetic pathways. nih.govbiorxiv.org Exposure to environmental stressors, such as heavy metals or pro-oxidants like juglone, can induce oxidative stress, leading to cellular damage and reduced lifespan. nih.gov

Studies investigating the protective effects of natural compounds in C. elegans often involve exposing the worms to a stressor in the presence or absence of the compound. The outcomes measured can include survival rates, behavioral changes, and the expression of stress-response genes. nih.govmdpi.com Compounds with antioxidant properties, like this compound, can enhance the organism's resilience to oxidative stress by directly scavenging ROS or by upregulating endogenous antioxidant defense mechanisms. mdpi.com For instance, some natural compounds have been shown to activate the transcription factor SKN-1/Nrf2, a key regulator of the oxidative stress response in C. elegans. This activation leads to the increased expression of protective genes, thereby mitigating the toxic effects of stressors. While direct evidence for this compound is emerging, related glycosides have demonstrated neuroprotective effects in C. elegans by reducing ROS levels and increasing survival under oxidative stress conditions. mdpi.com

Anti-Aging Research in Model Organisms (Caenorhabditis elegans)

The link between oxidative stress and aging has led to the investigation of antioxidants as potential anti-aging agents. febscongress.org C. elegans serves as an excellent model for this research, as its lifespan can be readily modulated by genetic and pharmacological interventions. nih.govmdibl.org

Research in this area typically involves assessing the effect of a compound on the lifespan of the worms under standard conditions. Additionally, healthspan markers, such as mobility and pharyngeal pumping rate, are often measured to determine if the extended lifespan is accompanied by improved health. nih.gov Some compounds extend lifespan by activating stress response pathways, which can promote cellular maintenance and repair. frontiersin.org For example, the activation of the heat shock response or the unfolded protein response has been associated with longevity. frontiersin.org While specific studies on this compound's effect on the lifespan of C. elegans are not widely available, the anti-aging potential of various natural peptides and other compounds has been demonstrated in this model, often linked to their ability to reduce the accumulation of age-related damage, such as lipofuscin. nih.gov

Exploration of Broader Secoiridoid Bioactivities Relevant to this compound

This compound belongs to the secoiridoid family of natural products, which are known to exhibit a wide range of biological activities. Understanding these broader activities provides context for the potential therapeutic applications of this compound.

Neuroprotective Activities: Many secoiridoids have been investigated for their potential to protect neurons from damage, which is relevant to neurodegenerative diseases. Their antioxidant and anti-inflammatory properties are thought to contribute to these effects.

Anti-inflammatory Activities: Secoiridoids have been shown to inhibit key inflammatory mediators, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as the production of pro-inflammatory cytokines.

Antidiabetic Activities: Some secoiridoids have been found to improve glucose metabolism by inhibiting enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion, or by enhancing insulin (B600854) sensitivity.

Antinociceptive Activities: This refers to the ability to block the detection of painful stimuli. Certain secoiridoids have demonstrated pain-relieving effects in pre-clinical models, suggesting potential applications in pain management.

The diverse bioactivities of the secoiridoid class underscore the potential of this compound as a multi-target therapeutic agent, warranting further investigation into its specific mechanisms of action across these different areas.

Molecular Mechanism of Action Studies

Pre-clinical research into the molecular mechanisms of this compound has utilized computational methods to predict its biological activities and potential therapeutic targets. These studies have primarily focused on its interaction with key enzymes involved in critical metabolic pathways.

Enzyme Inhibition Studies (e.g., Dihydroorotate (B8406146) Dehydrogenase)

This compound has been investigated as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov This pathway is essential for the synthesis of nucleotides required for DNA and RNA production, making DHODH a significant target for therapeutic intervention, particularly for parasitic diseases. nih.gov

Computational studies, specifically virtual screening through molecular docking, were employed to assess whether this compound could act as a candidate inhibitor for DHODH from Leishmania major (LmDHODH) and Plasmodium falciparum (PfDHODH). nih.gov This in silico approach serves as a preliminary step to identify potential inhibitory activity before proceeding to more definitive in vitro enzyme assays. nih.gov While direct in vitro inhibition data for this compound against DHODH is not extensively detailed, its inclusion in computational screenings indicates scientific interest in its potential role as an enzyme inhibitor within this pathway. nih.gov

Molecular Docking and In Silico Interaction Predictions

To explore the inhibitory potential of this compound at a molecular level, in silico molecular docking studies have been performed. nih.gov These computational simulations predict the binding affinity and interaction patterns between a ligand (this compound) and a target protein (DHODH). nih.gov

In a study investigating metabolites from Capirona macrophylla, the three-dimensional structure of this compound was used for a virtual docking screening against the LmDHODH and PfDHODH enzymes. nih.gov The objective was to identify which compounds could be potential candidates for enzyme inhibition. nih.gov The molecular docking calculations were performed using AutoDock via the PyRx interface to evaluate the binding energy and conformation of this compound within the active site of the target enzymes. nih.gov Such studies are foundational in drug discovery for predicting whether a compound can bind to a specific biological target to elicit a biological response. nih.gov

Table 1: In Silico Molecular Docking Parameters for this compound
ParameterDetailsSource
Compound This compound nih.gov
Target Enzymes Dihydroorotate dehydrogenase from Leishmania major (LmDHODH) and Plasmodium falciparum (PfDHODH) nih.gov
Methodology Virtual screening by molecular docking nih.gov
Software AutoDock via PyRx 0.9.8 nih.gov
Objective To determine potential as a candidate inhibitor nih.gov

Identification of Specific Molecular Targets and Pathways

Through computational analysis, a specific molecular target for this compound has been identified. nih.gov

Molecular Target: The primary molecular target suggested by in silico studies is the enzyme dihydroorotate dehydrogenase (DHODH) . nih.gov This enzyme is a key component of the pyrimidine biosynthesis pathway and is essential for the survival of parasites like Leishmania major and Plasmodium falciparum. nih.gov

Signaling Pathway: The specific metabolic pathway implicated is the de novo pyrimidine biosynthesis pathway . nih.gov By potentially inhibiting DHODH, this compound could interfere with the production of pyrimidines, which are vital for DNA and RNA synthesis in highly proliferating cells and organisms. nih.gov

Another study related to compositions for promoting hair growth suggests that certain secoiridoid glucosides, including derivatives of this compound, may be involved in modulating the Wnt signaling pathway . google.com Specifically, long-term treatment with extracts containing these compounds was observed to induce a significant increase in Wnt10a expression, which is linked to the transition of hair follicles from the telogen (resting) to the anagen (growth) phase. google.com

Table 2: Identified Molecular Targets and Pathways for this compound
Target/PathwayDescriptionMethod of IdentificationSource
Dihydroorotate dehydrogenase (DHODH) An essential enzyme in the de novo pyrimidine biosynthesis pathway.Molecular Docking (in silico) nih.gov
De novo Pyrimidine Biosynthesis The metabolic pathway responsible for synthesizing pyrimidine nucleotides.Implication from DHODH targeting (in silico) nih.gov
Wnt Signaling Pathway (Wnt10a) A signaling pathway involved in cell proliferation and differentiation, including hair follicle cycling.Gene expression analysis of extracts containing this compound derivatives. google.com

Synthetic Approaches and Chemical Modification of Diderroside

Strategies for Total Synthesis of Diderroside Core Structure

As of now, a completed total synthesis of this compound has not been reported in scientific literature. The synthesis of such a molecule presents considerable challenges due to its densely functionalized and stereochemically complex nature. Key difficulties include the stereoselective construction of the dihydropyran core, the installation of multiple chiral centers, and the glycosidic linkage to a glucose moiety.

However, general strategies employed in the total synthesis of other complex natural products, including other iridoids and secoiridoids, offer a roadmap for a potential synthesis of this compound. nih.gov20.210.105hebmu.edu.cn A plausible retrosynthetic analysis would likely involve the disconnection of the glycosidic bond to separate the aglycone core and the glucose unit. The synthesis of the aglycone could be approached through several advanced synthetic methodologies:

Dearomatization Strategies: This approach would involve the conversion of a planar aromatic precursor into a three-dimensional structure, which could be a powerful method for constructing the core of this compound. nih.gov

Cascade Reactions: A sequence of intramolecular reactions could be designed to rapidly assemble the polycyclic core from a simpler acyclic precursor, potentially increasing the efficiency of the synthesis. 20.210.105

Stereoselective Construction: The synthesis would heavily rely on stereoselective reactions to control the configuration of the multiple stereocenters present in the this compound molecule. This could involve chiral pool synthesis, asymmetric catalysis, or substrate-controlled diastereoselective reactions. hebmu.edu.cn

The final step would involve the glycosylation of the synthesized aglycone with a protected glucose derivative, followed by deprotection to yield this compound. The successful total synthesis of this compound would not only provide a renewable source of this compound but also open avenues for the synthesis of novel analogs with potentially enhanced biological activities.

Semisynthesis of this compound Derivatives (e.g., Alkoxy, Acetyl Derivatives)

Semisynthesis, which involves the chemical modification of a natural product, is a common strategy to produce derivatives with improved properties. researchgate.net For this compound, this approach has been primarily focused on modifying the hydroxyl groups of the core structure or the glucose moiety.

Naturally occurring derivatives of this compound, such as 7-methoxythis compound and 6'-O-acetylthis compound, have been isolated from natural sources. mdpi.comscirp.org The presence of these compounds suggests that derivatization at these positions is feasible.

Alkoxy Derivatives: The synthesis of alkoxy derivatives, such as 7-methoxythis compound, would typically involve the selective protection of other hydroxyl groups, followed by alkylation of the target hydroxyl group using an alkyl halide (e.g., methyl iodide) in the presence of a base. Subsequent deprotection would yield the desired alkoxy derivative. The synthesis of various 7-alkoxy-appended coumarin (B35378) derivatives has been reported, providing a methodological basis for such modifications. rsc.org

Acetyl Derivatives: Acetylation is a common method for modifying natural products. nih.gov The synthesis of 6'-O-acetylthis compound would involve the selective acetylation of the primary hydroxyl group at the 6'-position of the glucose moiety. This can often be achieved with high selectivity due to the higher reactivity of the primary hydroxyl group compared to the secondary ones. Reagents such as acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) are commonly used for this transformation.

The following table summarizes the types of this compound derivatives and the general synthetic approaches.

Derivative TypeFunctional Group TargetedGeneral Synthetic Approach
Alkoxy Hydroxyl groups on the aglycone core (e.g., C7-OH)Selective protection of other hydroxyls, followed by alkylation and deprotection.
Acetyl/Acyl Hydroxyl groups on the glucose moiety (e.g., C6'-OH) or aglyconeSelective acylation using an acid anhydride or acyl chloride, often exploiting differential reactivity.
Ester Carboxylic acid groupEsterification with an alcohol under acidic or coupling agent-mediated conditions.
Amino Acid Conjugates Carboxylic acid or hydroxyl groupsCoupling with amino acids via amide or ester bond formation. rsc.org

These semisynthetic derivatives are valuable for exploring the structure-activity relationships of this compound.

Chemoenzymatic Transformations Involving this compound and Related Iridoids

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic transformations. nih.govnih.gov This approach is particularly well-suited for the modification of complex molecules like this compound, especially for transformations involving the carbohydrate moiety.

Enzymes such as glycosidases, lipases, and proteases can be employed to selectively modify natural products. frontiersin.orgmdpi.comtaylorfrancis.com In the context of this compound and related iridoids, chemoenzymatic strategies could be used for:

Glycosylation and Deglycosylation: Glycosyltransferases can be used to introduce different sugar units, while glycosidases can selectively cleave the glycosidic bond. For instance, β-glucosidases have been used to hydrolyze geniposide (B1671433), a related iridoid, to its aglycone, genipin. mdpi.com This approach could be used to generate the aglycone of this compound for further chemical modification.

Acylation and Deacylation: Lipases are often used for the regioselective acylation and deacylation of polyhydroxylated compounds in non-aqueous media. This could be a powerful tool for the selective synthesis of acetylated derivatives of this compound at specific positions on the glucose unit.

Hydrolysis: Esterases could be used for the selective hydrolysis of ester functionalities that might be introduced chemically.

A notable example of a chemoenzymatic reaction involving a related iridoid is the one-step production of natural blue pigments where geniposide is transformed by glycosidases to genipin, which then reacts with amino acids. mdpi.com The application of such chemoenzymatic approaches to this compound could lead to the efficient and selective synthesis of a wide range of novel analogs. mdpi.combiorxiv.orgnsf.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. mdpi.comnih.govnih.govrsc.org By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for activity.

While comprehensive SAR studies specifically focused on this compound and a broad library of its synthetic analogs have not been extensively reported, some initial insights can be gleaned from the biological activities of its known, naturally occurring derivatives.

For example, studies have shown that this compound and some of its derivatives exhibit in vitro activity against the trypomastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease. The reported IC50 values for this compound, 7-methoxythis compound, and 6'-O-acetylthis compound provide a preliminary basis for SAR analysis. science.gov

Table of Biological Activity of this compound and its Derivatives against Trypanosoma cruzi

CompoundIC50 (µg/mL) science.gov
This compound84.9
7-Methoxythis compound59.0
6'-O-Acetylthis compound90.2
Secoxyloganin74.2
Gentian Violet (Control)7.5

From this limited data, some preliminary SAR observations can be made:

Modification at C7: The methylation of the hydroxyl group at the 7-position (7-methoxythis compound) appears to enhance the anti-trypanosomal activity compared to the parent compound, this compound.

Modification at C6': The acetylation of the primary hydroxyl group on the glucose moiety (6'-O-acetylthis compound) seems to slightly decrease the activity compared to this compound.

These initial findings suggest that modifications to the this compound structure can modulate its biological activity. A systematic SAR study involving a wider range of synthetic analogs would be necessary to fully elucidate the pharmacophore of this compound and to guide the design of more potent derivatives. Such studies would involve the synthesis of analogs with modifications at various positions, including the ester group, the double bond, and the stereocenters, followed by comprehensive biological evaluation. The potential for secoiridoids from other natural sources, such as Olea europaea, to exhibit a range of pharmacological activities underscores the therapeutic potential that could be unlocked through SAR studies of this compound and related compounds. mdpi.com

Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Coupled with Diode Array Detection (DAD) and Evaporative Light Scattering Detection (ELSD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of chemical compounds from mixtures. measurlabs.com The choice of detector coupled with HPLC is critical and depends on the physicochemical properties of the analyte.

Diode Array Detection (DAD): The Diode Array Detector (DAD), also known as a Photo Diode Array (PDA), is a powerful tool for HPLC analysis. scioninstruments.com It functions by passing light across the entire ultraviolet and visible spectrum through the sample as it elutes from the HPLC column. measurlabs.comscioninstruments.com This allows the detector to measure the light absorbance at multiple wavelengths simultaneously, generating a complete UV-Vis spectrum for each component in the chromatogram. scioninstruments.com This capability is advantageous for several reasons:

Compound Identification: The absorption spectrum is a unique characteristic of a compound, aiding in its preliminary identification by comparing it to a spectral library.

Peak Purity Analysis: DAD can assess the purity of a chromatographic peak. A pure compound will exhibit a consistent spectrum across the entire peak, whereas impure or co-eluting peaks will show spectral variations. scioninstruments.comtorontech.com

Optimal Wavelength Selection: It allows for the selection of the optimal wavelength for quantification post-analysis, maximizing sensitivity for the target analyte.

For iridoid glycosides like diderroside, which contain chromophores, DAD is a suitable detector for quantification. researchgate.net

Evaporative Light Scattering Detection (ELSD): The Evaporative Light Scattering Detector (ELSD) is a universal detector that is not dependent on the optical properties of the analyte. eurofinsus.com Its detection process involves three steps: nebulization of the column eluent into fine droplets, evaporation of the mobile phase in a heated drift tube, and detection of the light scattered by the remaining non-volatile analyte particles.

Key advantages of ELSD include:

Universal Detection: It can detect any compound that is less volatile than the mobile phase, making it suitable for analytes lacking a UV chromophore, such as some sugars and lipids. eurofinsus.com

Gradient Compatibility: Unlike Refractive Index (RI) detectors, ELSD provides a stable baseline during gradient elution, which is often necessary for separating complex mixtures found in plant extracts. eurofinsus.com

The combination of HPLC with DAD and ELSD in series can provide both spectroscopic data from DAD and near-universal detection from ELSD, offering a comprehensive analytical approach. While DAD is often sufficient for this compound, ELSD can be valuable in methods aiming to simultaneously quantify a wider range of phytochemicals with diverse structures.

Table 1: Comparison of DAD and ELSD Detectors for HPLC Analysis
ParameterDiode Array Detector (DAD)Evaporative Light Scattering Detector (ELSD)
Detection PrincipleMeasures absorbance of UV-Visible light. scioninstruments.comMeasures light scattered by non-volatile analyte particles after mobile phase evaporation.
Analyte RequirementMust possess a chromophore (absorb UV-Vis light). scioninstruments.comMust be less volatile than the mobile phase.
Gradient CompatibilityExcellentExcellent, provides a stable baseline. eurofinsus.com
Information ProvidedQuantitative data and UV-Vis spectrum for peak purity and identification. scioninstruments.comQuantitative data. Response can be non-linear and may require logarithmic transformation. eurofinsus.com
SensitivityHigh for compounds with strong chromophores.Generally more sensitive than RI detection but can be less sensitive than UV for strong absorbers. eurofinsus.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques (e.g., LC/MS-ELSD, HPLC-ESI-QTOF)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. wikipedia.org This hyphenation provides a high degree of sensitivity and selectivity, making it indispensable for the analysis of complex mixtures such as botanical extracts. wikipedia.org

LC/MS-ELSD: This configuration involves splitting the eluent from the HPLC column, directing a portion to a mass spectrometer and the remainder to an ELSD. This setup allows for the simultaneous acquisition of mass data for structural confirmation and ELSD data for universal quantification. A purity of ≥90% for this compound has been determined using LC/MS-ELSD. sigmaaldrich.com

High-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (HPLC-ESI-QTOF): This is a high-resolution mass spectrometry (HRMS) technique widely used for the characterization and identification of unknown compounds in complex samples. nih.govsemanticscholar.org

Electrospray Ionization (ESI): ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. This is crucial for analyzing thermally labile and non-volatile molecules like this compound. wikipedia.org

Quadrupole Time-of-Flight (QTOF): The QTOF mass analyzer combines a quadrupole, which can be used to select a specific precursor ion, with a time-of-flight tube, which separates ions based on their mass-to-charge ratio (m/z) with very high resolution and mass accuracy.

The HPLC-ESI-QTOF system provides precise mass measurements (typically with errors <5 ppm), which allows for the determination of the elemental composition of an analyte. nih.gov Furthermore, by performing tandem mass spectrometry (MS/MS), where a selected precursor ion is fragmented, a characteristic fragmentation pattern is generated. This pattern provides detailed structural information that is crucial for the unambiguous identification of compounds like this compound, especially when distinguishing between isomers. researchgate.net This technique has been successfully applied to the phytochemical profiling of extracts from plants like Simira cordifolia and Helichrysum italicum, identifying this compound and other constituents. nih.govnih.gov

Table 2: Information Obtained from Different LC-MS Techniques for this compound Analysis
TechniqueKey FeaturesInformation Provided
LC/MS-ELSDCombines mass detection with universal ELSD. sigmaaldrich.comProvides mass information for confirmation and universal quantification data for purity assessment. sigmaaldrich.com
HPLC-ESI-QTOFHigh-resolution mass spectrometry (HRMS). nih.govsemanticscholar.org Soft ionization (ESI) preserves the molecular ion. wikipedia.orgProvides accurate mass for elemental composition, and MS/MS fragmentation patterns for definitive structural elucidation and identification. nih.govresearchgate.net

Development and Validation of Analytical Methods for Complex Matrices

Developing and validating an analytical method is a critical process to ensure that the results are accurate, reliable, and reproducible, particularly when dealing with complex matrices such as plant extracts. longdom.orglabmanager.com A complex matrix contains numerous components besides the analyte of interest, which can interfere with the analysis. labmanager.comchromatographyonline.com

The development process involves optimizing sample preparation, chromatographic separation (e.g., column type, mobile phase, gradient), and detector settings. Once developed, the method must be validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH). scielo.br Key validation parameters include:

Selectivity/Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. longdom.org

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. labmanager.com For herbal products where a true blank matrix is unavailable, accuracy can be assessed by fortifying an authentic sample with known amounts of the standard. scielo.br

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (e.g., repeatability, intermediate precision). labmanager.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. thermofisher.comnih.gov

A significant challenge in analyzing complex matrices is the "matrix effect," where co-eluting, undetected compounds can suppress or enhance the detector response to the analyte, leading to inaccurate quantification. scielo.br This is particularly prominent in ESI-MS. Using isotopically labeled internal standards or developing matrix-matched calibration curves are common strategies to compensate for these effects. europa.eu

Table 3: Key Parameters for Analytical Method Validation
ParameterDefinitionImportance in Complex Matrices
SelectivityEnsures the signal is from the analyte only. longdom.orgCrucial to avoid interference from numerous other plant constituents.
AccuracyCloseness of measured value to the true value. labmanager.comAssesses the influence of the matrix on the quantification (e.g., recovery). scielo.br
PrecisionReproducibility of the measurement. labmanager.comDemonstrates the method's consistency despite matrix complexity.
LinearityProportionality of signal to concentration.Defines the working range for accurate quantification.
LOD/LOQLowest concentration detectable/quantifiable. nih.govDetermines the method's sensitivity for trace analysis of this compound.

Applications in Phytochemical Profiling

The analytical methodologies described are instrumental in the phytochemical profiling of medicinal plants and herbal products. Phytochemical profiling, or fingerprinting, aims to create a characteristic chemical snapshot of a plant extract. This profile can be used for quality control, authentication, and chemotaxonomic studies.

This compound, an iridoid glycoside, has been identified as a chemical constituent in various plant species, primarily within the Rubiaceae family. The application of HPLC and LC-MS techniques has been fundamental to its discovery and characterization in these plants.

In Calycophyllum spruceanum (Mulateiro), this compound was isolated and identified along with several of its derivatives, such as 7-methoxythis compound and 6'-O-acetylthis compound, using NMR and MS spectral data. scielo.brresearchgate.netresearchgate.net

Phytochemical profiling of Simira cordifolia using HPLC-ESI-QTOF led to the tentative annotation of this compound among other iridoids. nih.gov

It has also been reported in Capirona macrophylla nih.gov, Barleria prionitis (as 7-methoxy this compound) indexcopernicus.com, Gardenia jasminoides nzdr.ru, and Genipa americana. researchgate.net

In these studies, LC-MS-based methods allow for the tentative identification of this compound and other metabolites in a crude extract based on their accurate mass and fragmentation patterns, even when reference standards are not available. Subsequent isolation followed by NMR analysis can then provide definitive structural confirmation. This comprehensive profiling is essential for understanding the chemical composition of the plant and for identifying chemical markers, like this compound, that can be used for quality control purposes. scielo.br

Table 4: Plant Sources of this compound Identified Through Phytochemical Profiling
Plant SpeciesFamilyAnalytical Technique(s) Used for IdentificationReference
Calycophyllum spruceanumRubiaceaeNMR, MS scielo.brresearchgate.netresearchgate.net
Simira cordifoliaRubiaceaeHPLC-ESI-QTOF nih.gov
Capirona macrophyllaRubiaceaeUHPLC/HRMSn nih.gov
Gardenia jasminoidesRubiaceaeNot specified in source nzdr.ru
Genipa americanaRubiaceaeNot specified in source researchgate.net
Barleria prionitis (7-methoxy this compound)AcanthaceaeNot specified in source indexcopernicus.com

Chemotaxonomic Significance Within the Rubiaceae Family

Diderroside as a Chemotaxonomic Marker for Plant Identification

This compound, a seco-iridoid glycoside, is a significant chemical marker within the Rubiaceae family. nih.gov The presence and distribution of iridoids, such as this compound, are particularly characteristic of the Ixoroideae subfamily, where the biosynthetic pathway producing these compounds is highly active. scirp.orgmdpi.comsemanticscholar.org This makes the identification of this compound and related iridoids a useful tool for the chemical identification and classification of plants within this subfamily.

The occurrence of iridoid glycosides has been noted across various species within Rubiaceae, confirming their role in chemotaxonomy. nih.gov For instance, phytochemical investigations of Calycophyllum spruceanum, a species belonging to the Condamineeae tribe within the Ixoroideae subfamily, have led to the isolation of this compound alongside its derivatives, such as 7-methoxythis compound, 6'-O-acetylthis compound, and 8-O-tigloylthis compound. scirp.orgsemanticscholar.org The presence of this specific array of seco-iridoids contributes to the chemical profile of the genus Calycophyllum and aids in its taxonomic placement.

Furthermore, this compound has been identified in other Rubiaceae species, such as Deppea blumenaviensis, highlighting its distribution across different genera and its utility in establishing chemical relationships. researchgate.netnih.gov The isolation of iridoids like ixoside from Pavetta crassipes further reinforces the status of this class of compounds as chemotaxonomic markers for the Ixoroideae subfamily. chemsociety.org.ng The consistent presence of these compounds in certain taxa allows botanists and chemists to use their chemical profiles as a complementary method for plant identification, helping to confirm or question classifications based solely on morphology.

Table 1: Occurrence of this compound and Other Iridoids in Selected Rubiaceae Species

SpeciesTribeSubfamilyCompound(s) Isolated
Calycophyllum spruceanumCondamineeaeIxoroideaeThis compound, 7-methoxythis compound, 6'-O-acetylthis compound, 8-O-tigloylthis compound, Kingside, Loganetin, Loganin (B1675030), Secoxyloganin
Deppea blumenaviensisHamelieaeCinchonoideaeThis compound, 4α-morroniside, Sweroside
Pavetta crassipesPavetteaeIxoroideaeIxoside
Villaria odorataHypobathreaeIxoroideaeMorindolide, Hydrophylin A, Hydrophylin B

This table is generated based on data from multiple sources. scirp.orgnih.govchemsociety.org.ngsemanticscholar.orgresearchgate.net

Correlation with Phylogenetic Relationships and Evolutionary Studies of Rubiaceae

The distribution of this compound and other iridoids within the Rubiaceae family is not random; it correlates with the phylogenetic and evolutionary pathways of the taxa. mdpi.com The family is broadly divided into three main subfamilies: Rubioideae, Ixoroideae, and Cinchonoideae. scirp.orgnih.gov Evolutionary studies suggest that Rubioideae is the most ancient subfamily, followed by Ixoroideae, and then Cinchonoideae. researchgate.netmdpi.comnih.gov This evolutionary sequence is mirrored in the dominant biosynthetic pathways for secondary metabolites within each subfamily.

In the Ixoroideae subfamily, the biosynthetic pathway leading to the production of iridoids is particularly prominent. mdpi.comsemanticscholar.org In contrast, the Cinchonoideae subfamily is characterized by a predominance of indole (B1671886) alkaloids, and the Rubioideae subfamily by anthraquinones. scirp.orgmdpi.com However, these distinctions are not absolute. Iridoids, including this compound, are also found in the other subfamilies, which points to a common ancestry and intricate evolutionary relationships. scirp.orgsemanticscholar.org

The role of seco-iridoids like this compound is particularly crucial in understanding these evolutionary links. Seco-iridoids are biochemical precursors in the biosynthesis of monoterpene indole alkaloids, which are the characteristic markers for the Cinchonoideae subfamily. mdpi.com Therefore, the presence of this compound and other seco-iridoids in genera such as Calycophyllum (Ixoroideae) demonstrates a biochemical link to genera that produce monoterpene indole alkaloids, such as Chimarrhis and Pogonopus. scirp.org This shared precursor suggests a phylogenetic relationship, indicating that while these species have evolved to produce different final classes of compounds, they share a part of their biosynthetic heritage. mdpi.com

This chemical evidence supports phylogenetic reconstructions based on molecular data, which have reshaped the understanding of tribal and generic relationships within Rubiaceae. scirp.orgscielo.brdiva-portal.org For example, molecular studies have led to the reclassification of several genera into the Condamineeae tribe, and the chemical data, such as the presence of specific iridoids, provide an independent line of evidence to support these systematic arrangements. scirp.org The correlation between chemical markers like this compound and the molecular-based phylogeny of the Rubiaceae family underscores the power of a multidisciplinary approach to understanding plant evolution. researchgate.net

Future Research Directions and Translational Perspectives

Elucidation of Undiscovered Genes and Enzymes in Diderroside Biosynthesis

The biosynthetic pathway of this compound, like many other secoiridoids, is complex and not yet fully elucidated. While the general pathway for iridoids and secoiridoids is understood to originate from geranyl pyrophosphate, the specific enzymes and genes responsible for the later, more specialized steps in this compound formation remain largely unknown. nih.govnumberanalytics.com

Future research should focus on a multi-omics approach to identify the novel genes and characterize the enzymes involved. Key strategies include:

Transcriptome Analysis: Large-scale RNA-sequencing of this compound-producing plants can identify candidate genes that are co-expressed with known iridoid biosynthesis genes. capes.gov.brnih.gov By comparing the transcriptomes of high and low this compound-producing plant tissues or species, researchers can pinpoint genes potentially involved in its unique structural formation.

Comparative Bioinformatics: Homology-based screening of genomic and transcriptomic data from this compound-producing plants against known enzyme families (e.g., cytochrome P450 monooxygenases, UDP-glycosyltransferases, methyltransferases) can reveal candidate genes for functional characterization. nih.gov

Functional Genomics: Once candidate genes are identified, their functions can be verified through techniques such as virus-induced gene silencing (VIGS) in the native plant or heterologous expression in model organisms like Nicotiana benthamiana or yeast. This will confirm their role in the this compound biosynthetic pathway.

A deeper understanding of the biosynthetic pathway will not only provide fundamental scientific knowledge but also open avenues for the biotechnological production of this compound and its derivatives through metabolic engineering in microbial or plant-based systems. universiteitleiden.nl

Advanced Mechanistic Studies of this compound's Biological Activities

Preliminary in vitro studies have indicated that this compound and its derivatives possess antitrypanosomal activity. science.gov For instance, this compound exhibited an IC50 value of 84.9 µg/mL against Trypanosoma cruzi trypomastigotes. science.gov However, the precise mechanisms underlying this and other potential biological activities are yet to be determined.

Future mechanistic research should employ a combination of in vitro, in vivo, and in silico approaches:

In Vitro Cellular and Molecular Assays: To understand its antitrypanosomal action, studies could investigate this compound's effect on key parasite processes such as cell cycle progression, DNA replication and repair, mitochondrial function, and membrane integrity. nih.gov Cytology-based profiling can offer initial insights into the target organelles or cellular structures. nih.gov

In Vivo Models: The use of model organisms like Caenorhabditis elegans can provide valuable data on the in vivo efficacy, toxicity, and potential effects on lifespan and stress resistance. nih.govfrontiersin.org

In Silico Docking and Molecular Dynamics: Computational studies can predict the binding affinity of this compound to specific protein targets within pathogens or human cells. plos.org For example, molecular docking could explore its interaction with essential trypanosomal enzymes, providing hypotheses for its mechanism of action that can then be tested experimentally. plos.orgdntb.gov.ua

These advanced studies are crucial for validating the therapeutic potential of this compound and identifying its molecular targets, which is a critical step in drug discovery and development. aensiweb.net

Rational Design and Synthesis of Novel this compound Analogs with Improved Potency or Selectivity

The natural structure of this compound serves as a scaffold for the rational design and synthesis of novel analogs with potentially enhanced biological activities, improved pharmacokinetic properties, or better selectivity.

Future directions in this area include:

Structure-Activity Relationship (SAR) Studies: By synthesizing a library of this compound derivatives with modifications at various positions (e.g., the glycosyl moiety, the secoiridoid core), researchers can establish clear SARs. This knowledge is fundamental for designing more potent compounds.

Stereoselective Synthesis: The development of methods for the stereoselective synthesis of this compound and its carbocyclic analogs could lead to the creation of novel compounds with unique biological profiles. acs.org

Hybrid Molecules and Dimerization: Creating hybrid molecules by conjugating this compound with other known bioactive compounds or synthesizing homo- or heterodimers could lead to synergistic effects and increased potency. mdpi.com

Halogenation: The introduction of halogen atoms into the this compound structure is another strategy that could potentially enhance its bioactivity, a technique that has shown promise for other classes of natural products. mdpi.com

These synthetic efforts, guided by computational modeling and biological testing, could lead to the development of lead compounds for various therapeutic applications.

Exploration of Synergistic Effects with Other Phytochemicals

Natural products often act in concert, and their combined effects can be greater than the sum of their individual activities (synergism). lorarichards.commdpi.com Investigating the synergistic potential of this compound with other phytochemicals is a promising area for future research.

Key research avenues include:

Combination with Other Iridoids: Studies could explore the interaction of this compound with other structurally related iridoids found in the same plant sources. lorarichards.com These interactions could enhance bioavailability, stability, or biological activity.

Interaction with Other Classes of Phytochemicals: Investigating combinations of this compound with other classes of compounds, such as alkaloids or flavonoids, could reveal synergistic effects. For example, the hallucinogenic effects of some traditional medicines are due to the synergy between β-carboline alkaloids and other compounds. nih.gov

Mechanism of Synergy: Research should not only identify synergistic combinations but also elucidate the underlying mechanisms. These could involve multi-target effects, modulation of pharmacokinetics, or overcoming resistance mechanisms. mdpi.com

Discovering synergistic combinations could lead to the development of more effective multi-component therapies or standardized plant extracts with enhanced efficacy.

Development of Innovative Analytical Platforms for High-Throughput this compound Profiling

The accurate and efficient analysis of this compound in complex biological matrices is essential for quality control, pharmacokinetic studies, and metabolomic profiling. The development of innovative analytical platforms is crucial for advancing research in this area.

Future analytical developments should focus on:

Advanced Chromatographic and Spectrometric Techniques: The use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap or QTOF-MS, can improve the separation and identification of this compound and its isomers from complex mixtures. researchgate.netmdpi.comresearchgate.net Techniques like HPLC-SPE-NMR can provide detailed structural information directly from the separated compounds. researchgate.net

High-Throughput Screening (HTS) Assays: Developing HTS platforms for this compound would enable the rapid screening of large numbers of plant extracts or synthetic analogs for biological activity. This would significantly accelerate the discovery of new sources and potent derivatives of this compound.

Metabolomic Approaches: Untargeted metabolomic analysis of this compound-producing plants can provide a comprehensive profile of related secoiridoids and other metabolites. onfoods.itnih.govresearchgate.net This can aid in understanding its biosynthesis and ecological role.

Addressing Analytical Challenges: Secoiridoids like this compound can be reactive and form artifacts during extraction and analysis. researchgate.net Future research should focus on developing and standardizing extraction and analytical protocols that minimize the formation of these derivatives to ensure accurate quantification and reproducible results. researchgate.netresearchgate.net

These analytical advancements will provide the necessary tools to support all other areas of this compound research, from biosynthesis to clinical application.

Q & A

Q. What are the foundational steps to identify knowledge gaps in Diderroside research?

Begin with a systematic literature review to map existing studies. Use databases like PubMed and Scopus to filter peer-reviewed articles using keywords such as "this compound biosynthesis," "pharmacokinetics," or "bioactivity." Analyze trends using tools like VOSviewer for co-occurrence networks of terms . Critically evaluate inconsistencies in reported bioactivity data (e.g., IC50 values) and note understudied areas, such as long-term toxicity or synergistic effects with other compounds .

Q. How can researchers standardize extraction protocols for this compound to ensure reproducibility?

Document solvent polarity, temperature, and extraction duration rigorously. For plant-derived this compound, compare Soxhlet vs. ultrasound-assisted extraction efficiency using HPLC quantification . Include negative controls (e.g., solvent-only extracts) and validate purity via NMR or mass spectrometry. Publish raw chromatographic data in supplementary materials to enable cross-study validation .

Q. What experimental designs are optimal for preliminary bioactivity screening of this compound?

Use in vitro assays (e.g., cell viability assays on cancer lines like HeLa or MCF-7) with dose-response curves (0.1–100 µM) to establish potency. Pair with positive controls (e.g., doxorubicin) and statistical tests (ANOVA) to confirm significance. For mechanistic insights, integrate transcriptomic profiling (RNA-seq) to identify pathways modulated by this compound .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s antioxidant vs. pro-oxidant effects?

Conduct sensitivity analyses by varying experimental conditions (e.g., reactive oxygen species (ROS) assay pH, cell type specificity). Compare results across multiple models (e.g., in vitro vs. in vivo zebrafish assays) and contextualize findings using meta-analyses of prior studies. Highlight methodological divergences, such as differences in DPPH assay protocols or antioxidant standard curves .

Q. What strategies improve the reliability of this compound’s pharmacokinetic profiling?

Employ LC-MS/MS for plasma concentration-time curve analysis in rodent models, adjusting for matrix effects via isotopic internal standards. Use physiologically based pharmacokinetic (PBPK) modeling to predict human bioavailability, incorporating parameters like logP and protein binding affinity. Validate models with in situ intestinal perfusion studies .

Q. How can omics technologies elucidate this compound’s multi-target mechanisms?

Integrate proteomics (e.g., SILAC labeling) and metabolomics (untargeted LC-MS) to map protein interaction networks and metabolite shifts. Use pathway enrichment tools (KEGG, STRING) to identify hub targets (e.g., NF-κB or PI3K/Akt). Validate findings with CRISPR-Cas9 knockout models to confirm causal relationships .

Q. What ethical and methodological considerations apply to human trials involving this compound derivatives?

Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during trial design. For Phase I studies, prioritize safety endpoints (e.g., liver enzyme levels) and obtain IRB approval with explicit informed consent protocols. Use double-blinded, placebo-controlled designs and pre-register trials on ClinicalTrials.gov to mitigate bias .

Methodological Guidance for Data Analysis

Q. How to resolve low statistical power in this compound studies with small sample sizes?

Apply non-parametric tests (Mann-Whitney U) for skewed data and use bootstrapping to estimate confidence intervals. For transcriptomic data, apply false discovery rate (FDR) corrections (Benjamini-Hochberg) to reduce Type I errors. Collaborate with biostatisticians to optimize sample size calculations a priori .

Q. What frameworks support robust structure-activity relationship (SAR) modeling for this compound analogs?

Use QSAR software (e.g., MOE or Schrodinger) to correlate molecular descriptors (e.g., topological polar surface area) with bioactivity. Validate models via leave-one-out cross-validation and external test sets. Deposit computational data in repositories like ChemRXiv for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.